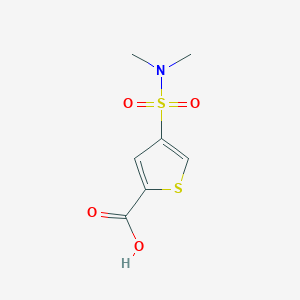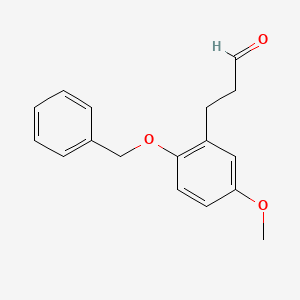
5-Methoxy-2-(phenylmethoxy)-benzenepropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- typically begins with benzene derivatives as starting materials.
Reaction Steps: The compound can be synthesized through a series of reactions including alkylation, methylation, and etherification.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Types of Reactions:
Oxidation: Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield a wide range of products depending on the substituents involved.
Scientific Research Applications
Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism by which Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- is unique due to its specific structural features. Similar compounds include:
Benzenepropanal, 4-methoxy-2-(phenylmethoxy)-
Benzenepropanal, 3-methoxy-2-(phenylmethoxy)-
Benzenepropanal, 2-methoxy-3-(phenylmethoxy)-
These compounds differ in the position of the methoxy and phenylmethoxy groups on the benzene ring, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-(5-methoxy-2-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C17H18O3/c1-19-16-9-10-17(15(12-16)8-5-11-18)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
InChI Key |
LMXNTRCLEYQURQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
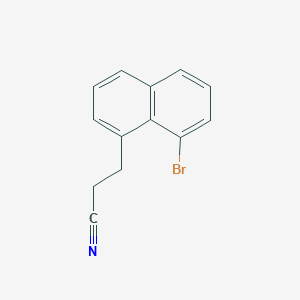
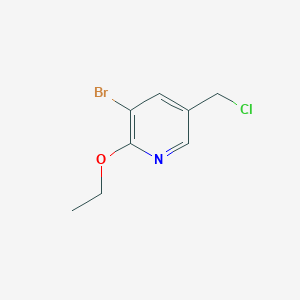
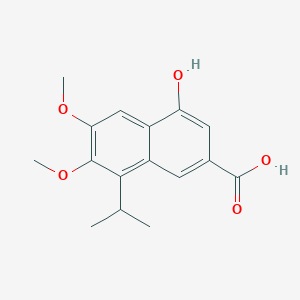
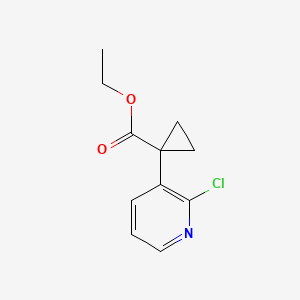

![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
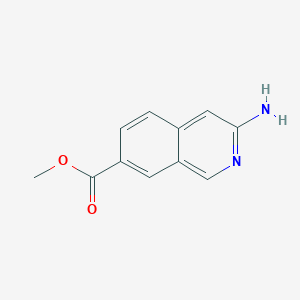
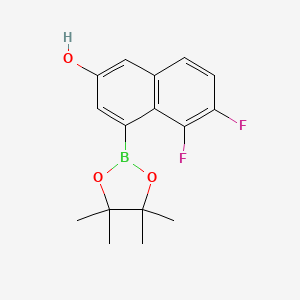
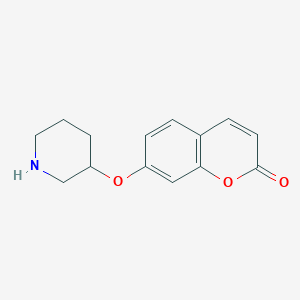
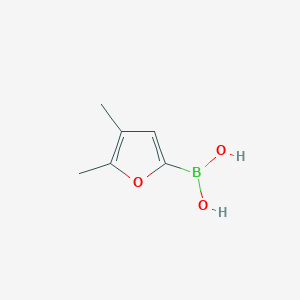

![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
